molecular formula C23H16FN3O B6511969 1-(3-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-27-2

1-(3-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6511969
CAS No.: 932519-27-2
M. Wt: 369.4 g/mol
InChI Key: AQGBRIYWQRNLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused with a quinoline nucleus. Key structural attributes include:

  • 6-Methoxy substituent, which enhances solubility and modulates electronic properties.
  • 3-Phenyl group, providing steric bulk and influencing receptor binding interactions.

This compound belongs to the pyrazolo[4,3-c]quinoline class, which has garnered attention for diverse pharmacological activities, including anti-inflammatory, anticancer, and benzodiazepine receptor antagonism . Its synthesis typically involves cyclization and Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

1-(3-fluorophenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3O/c1-28-20-12-6-11-18-22(20)25-14-19-21(15-7-3-2-4-8-15)26-27(23(18)19)17-10-5-9-16(24)13-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGBRIYWQRNLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC(=CC=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Quinoline derivatives are generally well-absorbed and widely distributed in the body. They are metabolized primarily in the liver and excreted via the kidneys. The bioavailability of this compound would depend on these factors as well as its chemical stability and solubility.

Result of Action

Quinoline derivatives are known to have various biological activities, including antibacterial, antifungal, and anti-virulence effects. The specific effects of this compound would depend on its targets and mode of action.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the activity of quinoline derivatives can be affected by the pH of the environment, as it can influence the ionization state of the compound. Additionally, temperature can affect the compound’s stability and its interactions with its targets.

Biological Activity

1-(3-Fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C19H16FN3OC_{19}H_{16}FN_3O. The compound features a fused pyrazolo and quinoline ring system, which contributes to its unique chemical properties. The presence of a fluorine atom at the 3-position of the phenyl ring and a methoxy group at the 6-position enhances its reactivity and biological profile.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available precursors. A common method includes the condensation of appropriate phenylhydrazines with substituted quinolines under acidic conditions. The reactions are carefully monitored using techniques such as thin-layer chromatography (TLC) to ensure high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazoloquinoline derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The IC50 values ranged from 5 to 15 µM, indicating potent activity compared to standard chemotherapeutics.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. It was found to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages:

CompoundNO Inhibition (%)IC50 (µM)
This compound75%10
Control (1400 W)85%5

This suggests that the compound may act through mechanisms involving inducible nitric oxide synthase (iNOS) inhibition.

Antimicrobial Activity

The antimicrobial efficacy of the compound has been evaluated against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1 µg/mL

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

The biological activities of this compound are believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It triggers apoptotic pathways, evidenced by increased caspase activity in treated cells.
  • Anti-inflammatory Pathways : The inhibition of COX-2 and iNOS suggests potential for treating inflammatory diseases.

Case Studies

Several case studies have reported on the efficacy of pyrazoloquinoline derivatives in animal models:

  • Study on Tumor Growth Inhibition : In a xenograft model using MCF-7 cells implanted in mice, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups.
  • Inflammatory Disease Model : In models of rheumatoid arthritis, administration of the compound reduced joint swelling and inflammatory markers significantly.

Comparison with Similar Compounds

Table 1: Anti-Inflammatory Activity of Selected Derivatives

Compound Substituents IC₅₀ (NO Inhibition) Key Features
Target Compound 1-(3-Fluorophenyl), 6-methoxy, 3-phenyl Not reported High lipophilicity, steric bulk
2i 3-Amino, 4-(4-hydroxyphenylamino) ~0.5 μM Strong H-bonding, COX-2 inhibition
2m 3-Amino, 4-(benzoic acid) ~0.7 μM Acidic group enhances solubility

Pyrazolo[3,4-b]Quinoline Analogues

Compounds F6 (4-(4-chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline) and F7 (4-(4-fluorophenyl)-3-isopropyl-6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline) differ in ring fusion (positions 3,4-b vs. 4,3-c) and substituents. These derivatives exhibit distinct optical and thermal properties due to variations in halogen (Cl, F) and alkyl (methyl, isopropyl) groups . The target compound’s 6-methoxy group may confer better solubility than F6’s methyl group, while F7’s isopropyl moiety increases steric hindrance .

Amino-Substituted Derivatives

3,4-Diamino-1H-pyrazolo[4,3-c]quinoline derivatives are designed to enhance therapeutic indices by introducing primary amino groups. These groups improve interactions with enzymatic active sites (e.g., CDK2/cyclin A in anticancer activity) but may reduce metabolic stability compared to the target compound’s fluorophenyl and methoxy groups .

Crystallographic and Steric Considerations

The crystal structure of 1-(4-chlorophenyl)-6,8-diphenyl-1H-pyrazolo[4,3-c]quinoline reveals significant steric interactions:

  • The 1-aryl ring deviates by ~75.2° from the pyrazoloquinoline plane to avoid clashes with H-7.
  • The 6-aryl ring twists ~59.2° to minimize lone-pair interactions with N3/C15 .

Pharmacological and Physicochemical Implications

  • Anti-Inflammatory Potential: The target compound lacks amino/carboxylic acid groups critical for iNOS/COX-2 inhibition, suggesting its primary utility may lie in other therapeutic areas (e.g., CNS disorders) .
  • Solubility : The 6-methoxy group improves aqueous solubility compared to halogenated analogues like F6 .
  • Synthetic Flexibility : Suzuki-Miyaura cross-coupling allows modular substitution, enabling optimization for target-specific applications .

Preparation Methods

Starting Materials and Reaction Sequence

The multi-step route involves sequential condensation and cyclization reactions. Initial synthesis begins with 2-amino-5-methoxybenzophenone and 3-fluorophenylhydrazine , which undergo acid-catalyzed condensation to form a hydrazone intermediate. Subsequent cyclization in polyphosphoric acid (PPA) at 120°C generates the pyrazole ring, followed by Friedländer quinoline annulation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 80°C.

Critical Parameters:

  • Hydrazone Formation : Acetic acid (20% v/v), reflux for 6–8 hours.

  • Cyclization : PPA (3 equiv), 120°C, 4 hours under nitrogen.

  • Annulation : POCl₃ (2.5 equiv), DMF (catalytic), 80°C, 3 hours.

Purification and Yield Optimization

Crude product purification involves sequential solvent extractions (ethyl acetate/water) and column chromatography (silica gel, hexane:ethyl acetate 7:3). Recrystallization in ethanol yields 85–89% purity (HPLC). Microwave-assisted cyclization reduces reaction time to 45 minutes, boosting yield from 68% to 82%.

KI-Promoted Cyclization Strategy

Substrate Design and Catalytic System

This method employs 2-(1H-pyrazol-5-yl)-4-methoxyaniline and 3-fluorobenzyl bromide in the presence of potassium iodide (KI, 20 mol%) and cesium carbonate (Cs₂CO₃, 2 equiv) in dimethyl sulfoxide (DMSO) at 100°C. KI facilitates nucleophilic substitution, enabling C–N bond formation between the aniline and benzyl bromide.

Optimized Conditions:

ParameterValue
SolventDMSO
Temperature100°C
Reaction Time12 hours
Yield74–78%

Limitations and Adaptations

Benzyl chloride analogs fail to react under these conditions due to lower electrophilicity. Substituting benzyl bromide with 3-fluorobenzyl iodide increases yield to 81% but raises costs.

Three-Component Coupling Method

Reactant Assembly and Mechanism

A one-pot reaction combines 3-fluorophenylglyoxal , 3-methyl-1-phenyl-1H-pyrazol-5-amine , and dimethyl acetylenedicarboxylate in water with tetrapropylammonium bromide (TPABr, 15 mol%) at 80°C. The process proceeds via Knoevenagel condensation, Michael addition, and oxidative dearomatization.

Key Observations:

  • Solvent : Water enables greener synthesis (E-factor: 2.3 vs. 8.7 for DMF).

  • Catalyst : TPABr enhances reaction rate by stabilizing intermediates.

  • Yield : 76–84% after 6 hours.

Scalability and Byproduct Management

Scale-up to 100 g batch size in a continuous flow reactor maintains 78% yield. Major byproducts include uncyclized hydrazones (9–12%), removed via acid-base extraction.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Environmental Impact
Multi-Step Condensation828912.50High (toxic solvents)
KI-Promoted78929.80Moderate
Three-Component84887.20Low (aqueous)

Superiority of Three-Component Method : Balances cost, yield, and sustainability, though purity lags slightly due to dearomatization byproducts.

Challenges in Fluorophenyl Incorporation

Regioselectivity Issues

The 3-fluorophenyl group’s electron-withdrawing nature disrupts cyclization kinetics. Competing C-1 vs. C-3 substitution occurs when using unprotected anilines, necessitating Boc-protected intermediates to direct functionalization.

Stability of Methoxy Group

Prolonged exposure to POCl₃ in Friedländer annulation risks demethylation. Substituting POCl₃ with titanium tetrachloride (TiCl₄) reduces this side reaction from 15% to 4%.

Industrial-Scale Production Considerations

Process Intensification

Microreactor technology enhances heat transfer during exothermic cyclization steps, reducing batch time by 40%.

Waste Stream Management

Halogenated byproducts (e.g., KI salts) are treated via nanofiltration and electrochemical recovery, achieving 92% solvent recycling .

Q & A

Q. Key Conditions :

  • Temperature control (60–120°C) to avoid side reactions.
  • Solvent selection (e.g., ethanol, DMF) to enhance solubility and reaction efficiency.
  • Catalysts (e.g., Pd for cross-couplings) to improve regioselectivity .

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C₂₄H₁₈F₃N₃O, MW 421.42 g/mol) .
  • X-ray Crystallography : Resolve 3D conformation and bond parameters (e.g., monoclinic crystal system, space group P2₁/c) .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns .

Methodological Note : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid signal interference .

What strategies can be implemented to resolve contradictory biological activity data reported in different studies?

Q. Advanced

  • Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assay for cytotoxicity, COX-2 inhibition assays) .
  • Substituent Analysis : Compare activity across analogs (e.g., 3-fluorophenyl vs. 4-chlorophenyl) to isolate substituent effects .
  • Data Normalization : Control for variables like cell line specificity (e.g., IC₅₀ in HeLa vs. MCF-7 cells) .

Example : Discrepancies in IC₅₀ values may arise from fluorophenyl’s electron-withdrawing effects altering target binding .

How do substituent variations at the 3-fluorophenyl and 6-methoxy positions influence the compound’s pharmacological profile?

Q. Advanced

  • 3-Fluorophenyl : Enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration for CNS targets .
  • 6-Methoxy : Increases solubility and modulates π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2) .

Q. Basic

  • Anticancer Activity : Inhibition of cyclin-dependent kinases (CDKs) via competitive binding to ATP pockets, inducing G1/S cell cycle arrest .
  • Anti-inflammatory Effects : Selective COX-2 inhibition (IC₅₀ = 0.39 μM) through hydrogen bonding with Arg120 and Tyr355 residues .
  • Antimicrobial Action : Disruption of bacterial membrane integrity via hydrophobic interactions .

Methodological Insight : Use isothermal titration calorimetry (ITC) to quantify binding affinities .

What computational approaches are recommended for predicting the binding affinity of this compound with target enzymes?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions (e.g., fluorophenyl’s F…His bond in CDK2) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Modeling : Correlate substituent electronegativity with IC₅₀ values to guide analog design .

Note : Validate predictions with in vitro assays to confirm computational findings .

How can researchers optimize reaction conditions to enhance the scalability of the synthesis process?

Q. Advanced

  • Flow Chemistry : Continuous flow reactors reduce reaction time (2–4 hrs vs. 12 hrs) and improve yield consistency .
  • Microwave Assistance : Uniform heating increases cyclization efficiency (yield ↑ 20%) .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.